Onalespib, also known as AT13387, is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) [, ]. This second-generation Hsp90 inhibitor exhibits potential antineoplastic activity and is currently under investigation for its therapeutic potential against various cancers [, , ].
Onalespib was developed by Astex Pharmaceuticals and is classified under the category of HSP90 inhibitors. It is a small-molecule compound that has been shown to possess potent antitumor activity in preclinical studies and early-phase clinical trials. The compound is particularly noted for its ability to inhibit the growth of solid tumors by targeting the molecular chaperone pathways essential for tumor cell survival and proliferation .
The synthesis of onalespib involves a multi-step chemical process that incorporates various synthetic techniques. The initial design was based on fragment-based drug discovery, where active fragments were identified and subsequently assembled into a more complex structure. The lactate salt form of onalespib is synthesized through a series of reactions that include condensation and cyclization steps, followed by purification processes such as crystallization or chromatography .
Key technical details include:
Onalespib has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively bind to the HSP90 protein. The molecular formula is , with a molecular weight of approximately 376.44 g/mol.
The structural analysis reveals:
Onalespib primarily functions through its interaction with HSP90, leading to the inhibition of its chaperone activity. This results in the destabilization of client proteins involved in cancer progression, such as kinases and transcription factors.
Key reactions include:
The mechanism by which onalespib exerts its antitumor effects involves several steps:
Pharmacodynamic studies have shown that treatment with onalespib leads to increased levels of heat shock protein 70 (HSP70), indicating cellular stress responses triggered by the inhibition of HSP90 .
Onalespib exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm these properties during quality control processes .
Onalespib is primarily investigated for its potential applications in oncology:
Onalespib (AT13387) is a potent second-generation inhibitor targeting the N-terminal ATPase domain of heat shock protein 90 (HSP90), with a dissociation constant (Kd) of 0.71 nM [1] [8]. Its binding disrupts HSP90’s ATPase cycle, preventing the conformational changes required for client protein folding and stabilization. This leads to polyubiquitination and proteasomal degradation of oncogenic client proteins [1] [4]. Unlike first-generation inhibitors, Onalespib exhibits prolonged target engagement due to its slow dissociation rate from HSP90, resulting in sustained depletion of client proteins even after drug clearance [1] [2].
Table 1: Key Oncogenic Client Proteins Depleted by Onalespib
Client Protein | Function | Degradation Efficiency | Cancer Model |
---|---|---|---|
EGFR/EGFRvIII | Proliferation signaling | >80% reduction | Glioblastoma [1] |
AKT | Survival signaling | 70-90% depletion | Colorectal cancer [5] |
CDK4 | Cell cycle progression | 60-75% reduction | NSCLC [5] |
HIF-1α | Angiogenesis | >85% depletion | Glioblastoma [1] |
In glioblastoma models, Onalespib crosses the blood-brain barrier and induces degradation of HSP90 clients within 24 hours, with effects lasting >48 hours post-treatment [1]. This extended activity is attributed to its irreversible binding mode, which differentiates it from other ansamycin-class inhibitors [8].
HSP90 inhibition by Onalespib triggers a compensatory heat-shock response (HSR) mediated by heat-shock factor 1 (HSF1). Upon drug binding, HSP90 dissociates from HSF1, enabling HSF1 trimerization, nuclear translocation, and transcriptional activation of genes encoding HSP70, HSP27, and other chaperones [1] [5] [7]. In phase I trials, Onalespib treatment increased HSP70 mRNA levels in peripheral blood mononuclear cells (PBMCs) by 3–5-fold and HSP27 by 2–4-fold within 24 hours, serving as a pharmacodynamic biomarker of target engagement [2] [5].
This compensatory response paradoxically limits Onalespib’s efficacy by:
Onalespib dismantles multiple oncogenic pathways through coordinated client protein degradation:
Table 2: Onalespib-Induced Signaling Pathway Alterations
Pathway | Key Components Depleted | Functional Impact | Experimental Model |
---|---|---|---|
EGFR/ERK | EGFR, Raf-1, c-RAF | Reduced migration/invasion | Glioblastoma cell lines [1] |
PI3K/AKT | AKT, HER2, PDK1 | Loss of survival signals | Patient-derived GSCs [1] |
Angiogenesis | HIF-1α, VEGFR | Impaired tube formation | Endothelial cells [1] |
In glioblastoma stem cells (GSCs), this multi-pathway disruption synergizes with temozolomide, reducing IC50 values by 5–10-fold [1].
Onalespib induces apoptosis through mitochondrial and caspase-dependent mechanisms:
In colorectal cancer models, Onalespib synergizes with p53 activators (e.g., Idasanutlin) or CDK4/6 inhibitors (e.g., Palbociclib) to suppress HSF1-mediated survival signals, amplifying caspase-9 activity by >3-fold [7] [9]. This dual approach overcomes resistance in p53-mutant tumors by forcing AIF-mediated apoptosis.
Compound Names Mentioned:| Onalespib | AT13387 | Idasanutlin | Palbociclib | AT7519 | Temozolomide |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7